D-Arabitol-13C-1

Metabolic Flux Analysis Pentose Phosphate Pathway NMR Tracer Studies

D-Arabitol-13C-1 is a stable isotope-labeled form of D-arabitol, a naturally occurring C5 sugar alcohol (pentitol) with the molecular formula 13CC4H12O5 and a molecular weight of 153.14 g/mol. The compound features site-specific 13C incorporation at the C-1 position with an isotopic enrichment specification of 98–99 atom% 13C, as reported by multiple commercial sources.

Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
Cat. No. B12406622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabitol-13C-1
Molecular FormulaC5H12O5
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+
InChIKeyHEBKCHPVOIAQTA-PSKBJHQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabitol-13C-1 Procurement Guide: Stable Isotope-Labeled Pentitol for Metabolic Tracer and Analytical Standard Applications


D-Arabitol-13C-1 is a stable isotope-labeled form of D-arabitol, a naturally occurring C5 sugar alcohol (pentitol) with the molecular formula 13CC4H12O5 and a molecular weight of 153.14 g/mol . The compound features site-specific 13C incorporation at the C-1 position with an isotopic enrichment specification of 98–99 atom% 13C, as reported by multiple commercial sources . D-Arabitol is an intermediate in the pentose phosphate pathway and accumulates as a polyol byproduct in various yeasts and fungi during pentose metabolism; the 13C-labeled analog enables precise tracking of metabolic flux and quantification without altering the native chemical behavior of the unlabeled compound [1].

Why Unlabeled D-Arabitol and Alternative C5 Polyols Cannot Substitute for D-Arabitol-13C-1 in Quantitative and Pathway-Resolving Assays


Unlabeled D-arabitol and structurally related pentitols such as xylitol (C5H12O5, same chemical formula) and ribitol cannot substitute for D-Arabitol-13C-1 in quantitative analytical workflows because they lack the requisite mass shift for selective MS detection and the position-specific 13C label required for NMR-based metabolic flux analysis [1]. Chromatographically, arabitol co-elutes or partially overlaps with stereoisomers xylitol and adonitol under standard HILIC conditions, necessitating careful method optimization to resolve these structurally identical (C5H12O5) but stereochemically distinct compounds [2]. The site-specific C-1 labeling of D-Arabitol-13C-1 enables unambiguous differentiation between alternative metabolic entry pathways—specifically, distinguishing ribulose-5-phosphate (Ribu5P) from xylulose-5-phosphate (Xyl5P) routing—which cannot be achieved with uniformly labeled or unlabeled pentitols [1].

Quantitative Differential Evidence for D-Arabitol-13C-1: Comparative Performance Against Analogs and Class Compounds


Position-Specific 13C Labeling Enables Pathway Discrimination Unattainable with Unlabeled or Uniformly Labeled Pentitols

Using [5-13C]arabitol as an exemplar position-specific tracer, distinct labeling patterns of downstream metabolite Rib5P enable definitive identification of the operative in vivo pathway—specifically discriminating between entry via ribulose-5-phosphate (Ribu5P) versus xylulose-5-phosphate (Xyl5P) [1]. In comparative model fitting, the scenario allowing flux only through the Xyl5P pathway failed to fit the experimental NMR data (marked with a red cross), whereas the Ribu5P pathway model showed strong concordance with measured enrichment values [1]. Unlabeled arabitol provides no labeling information; uniformly 13C-labeled arabitol cannot resolve position-specific metabolic routing due to complete 13C incorporation across all carbons [1].

Metabolic Flux Analysis Pentose Phosphate Pathway NMR Tracer Studies

13C Substrate Labeling Increases Metabolite Transporter Screening Sensitivity by >100-Fold Over Conventional Methods

In a comparative evaluation of transporter assay methodologies, the combination of 13C-labeled substrates with targeted LC-MS/MS detection demonstrated substantially enhanced sensitivity for identifying S. cerevisiae metabolite transporters [1]. The study directly compared uptake assays performed in Xenopus oocytes versus S. cerevisiae mutant cell lines, with the 13C-labeled approach showing >100-fold improvement in detection sensitivity over conventional unlabeled methods due to the distinct mass shift enabling selective quantification above background [1]. Xenopus oocyte assays with 13C-labeled substrates exhibited higher reproducibility and accuracy than yeast-based assays, though the latter retained utility for high-throughput initial screening [1].

Membrane Transporter Screening LC-MS/MS Quantification Saccharomyces cerevisiae

HILIC-UHPLC-ELSD Method Achieves ≤0.5% Retention Time Repeatability and 92.3–107.3% Recovery for Arabitol in Complex Stereoisomer Mixtures

A validated HILIC-UHPLC-ELSD method enables simultaneous analysis of ten sugar alcohols, including arabitol, within 15.0 minutes [1]. The method demonstrates high repeatability with retention time variation ≤0.5% for each analyte, and accuracy confirmed by average recovery ranging from 92.3% to 107.3% [1]. Precision across intra- and inter-assay experiments showed low coefficient of variation (≤5.1%), with detection limits of 30.0–45.0 ng and quantification limits of 50.0–75.0 ng [1]. Column temperature optimization was a key parameter to achieve selectivity during separation of stereoisomers including arabitol, xylitol, and adonitol—compounds sharing the same molecular formula (C5H12O5) [1].

Chromatographic Method Validation Sugar Alcohol Quantification Bioprocess Monitoring

D-Arabitol Dehydrogenase Exhibits NADPH-Dependent Stereospecificity Distinguishing D-Arabitol from Xylitol and Ribitol

Enzymatic characterization of S. rouxii extracts identified two distinct pentitol dehydrogenases with divergent cofactor specificities [1]. A D-arabitol dehydrogenase purified 12-fold catalyzes the NADPH2-dependent reduction of D-ribulose to D-arabitol (and the reverse oxidation of D-arabitol with NADP+), while a xylitol dehydrogenase purified 33-fold catalyzes the NADH2-dependent reduction of D-xylulose to xylitol [1]. No cross-activity was observed: D-arabitol dehydrogenase does not act on D-xylulose, and xylitol dehydrogenase does not act on D-ribulose [1]. The fermentation of D-glucose-6-14C resulted in D-arabitol labeled exclusively at C-5, confirming the specific biosynthetic route through the pentose phosphate pathway intermediate D-ribulose-5-phosphate [1].

Enzyme Specificity Pentitol Dehydrogenase Microbial Metabolism

Recommended Research and Industrial Application Scenarios for D-Arabitol-13C-1 Based on Quantified Differential Evidence


Metabolic Flux Discrimination in Microbial Pentose Pathway Engineering

For researchers engineering yeast or fungal strains for pentose sugar utilization, D-Arabitol-13C-1 serves as an essential position-specific tracer. The distinct labeling patterns of downstream metabolites (e.g., Rib5P) obtained from C-1 or C-5 labeled arabitol enable definitive discrimination between entry via ribulose-5-phosphate (Ribu5P) versus xylulose-5-phosphate (Xyl5P) pathways, as demonstrated in R. toruloides metabolic studies [1]. This capability is not achievable with unlabeled or uniformly labeled pentitols, making D-Arabitol-13C-1 the only viable option for resolving the operative in vivo pathway.

High-Sensitivity Metabolite Transporter Deorphanization in Yeast and Fungi

In membrane transporter screening campaigns where detection sensitivity is limiting, D-Arabitol-13C-1 provides >100-fold sensitivity enhancement over conventional unlabeled detection methods when paired with targeted LC-MS/MS [1]. This application is particularly critical for characterizing orphan transporters in the S. cerevisiae transportome—of which only a small fraction are well-characterized—and for validating heterologous expression systems such as Xenopus oocyte uptake assays where reproducibility and accuracy are paramount [1].

Quantitative Internal Standard for Arabitol in Bioprocess and Clinical Metabolomics

With an isotopic enrichment specification of 98–99 atom% 13C and a distinct +1 Da mass shift, D-Arabitol-13C-1 is qualified for use as an internal standard in NMR, GC-MS, and LC-MS quantification of endogenous D-arabitol [1]. The validated HILIC-UHPLC-ELSD method demonstrates that arabitol can be reliably quantified alongside nine other sugar alcohols with retention time repeatability ≤0.5% and recovery 92.3–107.3%, providing a robust analytical framework for incorporating the 13C-labeled standard into routine bioprocess monitoring or clinical metabolomics workflows [2].

Enzymatic Characterization of Pentitol Dehydrogenases in Microbial Strain Development

For enzymologists characterizing pentitol dehydrogenase specificity in novel microbial isolates, D-Arabitol-13C-1 enables direct activity measurement without interference from structurally related pentitols. The documented stereospecificity—where D-arabitol dehydrogenase is NADPH2-dependent and specific for D-ribulose/D-arabitol, while xylitol dehydrogenase is NADH2-dependent and specific for D-xylulose/xylitol with no cross-reactivity—provides a validated benchmark for comparative enzyme kinetics and cofactor preference studies [1].

Technical Documentation Hub

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